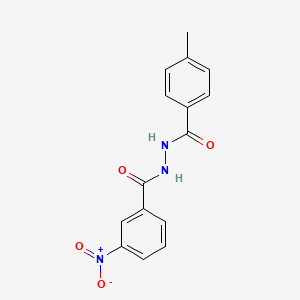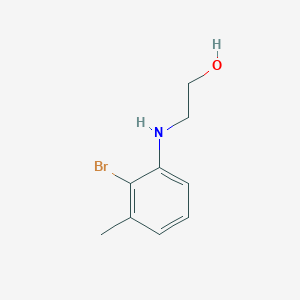
5-(3-hydroxyphenyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-hydroxyphenyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of phenolic acids It features a furan ring substituted with a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxyphenyl)furan-2-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with furoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, can be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(3-hydroxyphenyl)furan-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the furan ring is partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives with reduced furan rings.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has indicated that this compound may possess antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 5-(3-hydroxyphenyl)furan-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the activity of target proteins. Additionally, the furan ring can interact with hydrophobic pockets in proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
- 3-hydroxyphenylacetic acid
- 3-hydroxyphenylpropionic acid
- 3-hydroxyphenylvaleric acid
Comparison: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a phenolic hydroxyl group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack the furan ring. The presence of the furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile molecule for various applications.
Eigenschaften
Molekularformel |
C11H8O4 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
5-(3-hydroxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6,12H,(H,13,14) |
InChI-Schlüssel |
UWYDNQSZSBEWFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)







![(2-Chloro-4-morpholinopyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B8750197.png)



![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)

